tert-Butyl 5-bromo-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
CAS No.: 1160247-30-2
Cat. No.: VC3365620
Molecular Formula: C18H22BrNO3
Molecular Weight: 380.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1160247-30-2 |
|---|---|
| Molecular Formula | C18H22BrNO3 |
| Molecular Weight | 380.3 g/mol |
| IUPAC Name | tert-butyl 5-bromo-3-oxospiro[2H-indene-1,4'-piperidine]-1'-carboxylate |
| Standard InChI | InChI=1S/C18H22BrNO3/c1-17(2,3)23-16(22)20-8-6-18(7-9-20)11-15(21)13-10-12(19)4-5-14(13)18/h4-5,10H,6-9,11H2,1-3H3 |
| Standard InChI Key | ZYHGCPHMBLZTFS-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=C2C=CC(=C3)Br |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=C2C=CC(=C3)Br |
Introduction
Synthesis
The synthesis of tert-butyl 5-bromo-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate involves multi-step organic reactions:
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Starting Materials:
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Indene derivatives.
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Piperidine or its derivatives.
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Brominating agents (e.g., NBS for selective bromination).
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tert-Butyl chloroformate for esterification.
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Key Steps:
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Formation of the spiro linkage between the indene and piperidine rings.
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Bromination at the 5-position of the indene ring.
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Introduction of the tert-butyl ester group via esterification.
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These reactions are typically conducted under controlled conditions to ensure regioselectivity and high yield.
Medicinal Chemistry
The spirocyclic scaffold present in this compound is of interest in drug design due to its rigid structure, which can enhance binding specificity to biological targets:
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It may serve as a precursor for developing inhibitors targeting enzymes like proteases or kinases.
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The bromine atom allows further functionalization, enabling the synthesis of analogs for biological testing.
Synthetic Chemistry
This compound can act as an intermediate in organic synthesis:
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The reactive bromine group facilitates cross-coupling reactions (e.g., Suzuki or Heck reactions).
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The tert-butyl ester can be hydrolyzed under acidic conditions to yield the corresponding carboxylic acid for further derivatization.
Analytical Characterization
Characterization methods used for this compound include:
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NMR Spectroscopy:
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Proton () and Carbon () NMR confirm the chemical environment of each atom.
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Mass Spectrometry (MS):
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Infrared Spectroscopy (IR):
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Key peaks include carbonyl stretching (~1700 cm) and C-Br stretching (~600–700 cm).
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X-ray Crystallography:
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Provides detailed information about bond lengths, angles, and the spirocyclic configuration.
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Safety Information
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